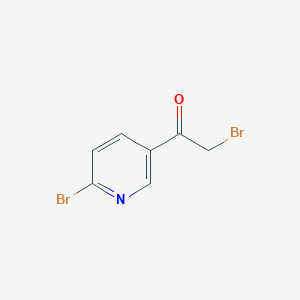

2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Description

BenchChem offers high-quality 2-Bromo-1-(6-bromopyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(6-bromopyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(6-bromopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIVTCCIHVRWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445835 | |

| Record name | 2-bromo-1-(6-bromopyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136592-20-6 | |

| Record name | 2-bromo-1-(6-bromopyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6)

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. These intermediates provide the essential molecular framework upon which complex, biologically active molecules are constructed. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, identified by CAS Number 136592-20-6, is a prime example of such a critical intermediate.[1] This di-brominated pyridyl ethanone derivative is a versatile reagent whose value lies in its dual reactive sites: a highly electrophilic α-bromo ketone and a brominated pyridine ring amenable to cross-coupling reactions.

This guide offers an in-depth technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. It will elucidate its physicochemical properties, explore a robust synthesis strategy grounded in established mechanistic principles, detail its key reactivity, and present its potential as a precursor for complex molecular architectures. By understanding the causality behind its synthesis and application, scientists can fully leverage this compound's synthetic potential.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone are summarized below, compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 136592-20-6 | [2][3][4][5] |

| Molecular Formula | C₇H₅Br₂NO | [2][3][5] |

| Molecular Weight | 278.93 g/mol | [2][5][6] |

| IUPAC Name | 2-bromo-1-(6-bromo-3-pyridinyl)ethanone | [6] |

| Synonyms | 2-bromo-1-(6-bromopyridin-3-yl)ethan-1-one, 2-Bromo-5-(2-bromo-acetyl)-pyridine | [6] |

| Appearance | Light yellow solid | [7] |

| Melting Point | 105 - 105.5 °C | [7] |

| Purity | Typically >95-97% | [2][3][5] |

| Storage | Inert atmosphere, 2-8°C |[3] |

Safety and Handling

As a bifunctional halogenated compound, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone requires careful handling. It is classified as a hazardous substance.

-

Signal Word: Danger[3]

-

Hazard Statements: H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage).[3][7]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]

-

Decomposition: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[7]

Synthesis and Mechanistic Insights

The synthesis of α-bromo ketones is a cornerstone reaction in organic chemistry. The preparation of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone typically proceeds via the acid-catalyzed α-bromination of a suitable ketone precursor, 1-(6-bromopyridin-3-yl)ethanone.

Causality of Experimental Design

The choice of an acid catalyst is crucial. The reaction proceeds through an enol intermediate, and the formation of this enol is the rate-limiting step.[8] An acid catalyst, such as hydrobromic acid (HBr) generated in situ or added, protonates the carbonyl oxygen, which significantly increases the acidity of the α-protons and accelerates the rate of enolization. The subsequent reaction of the electron-rich enol with molecular bromine (Br₂) is rapid and yields the α-brominated product.[8] Acetic acid is often used as a solvent because it is polar enough to dissolve the reactants and is compatible with the acidic conditions.[8]

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone stems from its two distinct reactive centers, which can be addressed sequentially or in tandem to rapidly build molecular complexity. This makes it an exemplary building block for constructing diverse heterocyclic scaffolds found in many therapeutic agents.[1][9]

The α-Bromo Ketone: A Potent Electrophile

The primary site of reactivity is the carbon bearing the bromine atom (the α-carbon). This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. It is therefore highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its application in forming new carbon-nitrogen and carbon-carbon bonds, which is fundamental to the assembly of pharmaceutical cores.[9]

A classic application of this motif is in the construction of nitrogen-containing heterocycles. For example, reaction with a primary amine can lead to an initial substitution of the bromine, followed by an intramolecular cyclization/condensation reaction to form complex polycyclic systems.

The 6-Bromopyridine: A Handle for Cross-Coupling

The bromine atom on the pyridine ring is significantly less reactive towards nucleophilic substitution than the α-bromine. However, it serves as a crucial handle for modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions allow for the precise and controlled introduction of new aryl, alkyl, or amino groups at this position. This orthogonality—the ability to react one bromine selectively over the other—is a key strategic advantage in multi-step synthesis.

Potential Pathway to Fused Heterocyclic Systems

The dual reactivity of this molecule makes it a compelling starting point for constructing fused heterocyclic systems, which are privileged structures in medicinal chemistry. A hypothetical, yet chemically sound, application involves a domino reaction with an appropriate binucleophile. For instance, reaction with 2-aminopyridine could initiate a cascade leading to a substituted imidazopyridine, a scaffold known for its diverse biological activities.

The logical flow of such a transformation would be:

-

Initial Alkylation: The nucleophilic amino group of 2-aminopyridine attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion.

-

Intramolecular Cyclization: The endocyclic nitrogen of the newly attached pyridinamine moiety then attacks the carbonyl carbon.

-

Dehydration: The resulting hemiaminal intermediate readily dehydrates under thermal or acidic conditions to form the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following section provides a representative, self-validating protocol for the reaction of an α-bromo ketone with an amine nucleophile. This protocol illustrates the core reactivity discussed previously.

Protocol: Synthesis of 2-Anilino-1-(6-bromopyridin-3-yl)ethanone

-

Disclaimer: This is a representative procedure and must be carried out by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (2.79 g, 10.0 mmol, 1.0 eq).

-

Add 40 mL of anhydrous acetonitrile. Stir until the solid is fully dissolved.

-

Add potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq). This base acts as an acid scavenger for the HBr generated during the reaction.

-

Add aniline (1.02 g, 11.0 mmol, 1.1 eq) to the suspension.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

-

Causality: Heating provides the necessary activation energy for the nucleophilic substitution. The anhydrous conditions prevent unwanted side reactions with water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

-

Work-up and Isolation:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the suspension to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Purify the product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product as a solid.

-

Characterization and Quality Control

The identity and purity of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone and its reaction products should be confirmed using standard analytical techniques. Commercial suppliers often provide documentation such as a Certificate of Analysis (COA) which includes this data.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the two protons of the CH₂Br group. The chemical shift of the CH₂Br protons is typically in the range of 4.5-5.0 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~190 ppm), the α-carbon (~30-35 ppm), and the carbons of the bromopyridine ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. A key feature will be the characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage based on the area of the product peak relative to all other peaks.[2]

Conclusion

2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6) is a high-value chemical intermediate whose utility is defined by its orthogonal reactive sites. The α-bromo ketone provides a reliable electrophilic center for nucleophilic substitution and cyclization reactions, while the 6-bromopyridine moiety offers a handle for advanced cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling allows research and development scientists to strategically employ this building block in the efficient construction of novel and complex heterocyclic molecules, accelerating the discovery of new therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. [Link]

-

PubChem, National Center for Biotechnology Information. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- in Pharmaceutical Intermediate Synthesis. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1580. [Link]

Sources

- 1. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]

- 5. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 6. "Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines," by Stephanie E. Carter [digitalcommons.georgiasouthern.edu]

- 7. US6946120B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 8. Pharmaceutical combinations comprising a kras g12c inhibitor and uses thereof for the treatment of cancers - Patent WO-2022269525-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Potential and Synthetic Utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Executive Summary

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a high-value, dual-functionalized electrophilic intermediate. While it possesses intrinsic biological reactivity as a potent alkylating agent, its primary utility in drug discovery is as a lynchpin scaffold for the synthesis of privileged heterocyclic pharmacophores.

This guide analyzes the compound's chemical architecture, its role in generating bioactive thiazole and imidazole libraries, and its potential applications in kinase inhibition and antimicrobial research. We move beyond simple characterization to explore how this specific building block enables the "fragment-based" design of high-affinity ligands.

Chemical Architecture & Reactivity Profile

To understand the biological potential, one must first understand the reactivity landscape of the molecule. It features two distinct electrophilic sites that allow for orthogonal functionalization.

| Site | Moiety | Reactivity Type | Biological/Synthetic Implication |

| Site A | High Reactivity ( | Primary Warhead: Reacts with nucleophiles (cysteine thiols, amines). Basis for Hantzsch cyclization. | |

| Site B | 6-Bromo Pyridine | Moderate Reactivity (Pd-cat) | Secondary Handle: Stable under cyclization conditions. Allows for late-stage diversification via Suzuki/Buchwald couplings. |

| Site C | Pyridine Nitrogen | Weak Basicity | Recognition Element: Hydrogen bond acceptor in active sites (e.g., ATP binding pockets). |

Intrinsic Biological Activity: The Covalent Probe Potential

As an

-

Mechanism: It alkylates nucleophilic residues (specifically Cysteine and Histidine) on proteins.

-

Toxicity vs. Utility: While generally too reactive for systemic therapy (risk of off-target toxicity/PAINS), it can serve as a covalent probe in chemoproteomics to map reactive cysteines in enzymatic binding pockets.

Synthetic Utility: Generating Bioactive Scaffolds

The true value of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone lies in its conversion into heterocycles that mimic nucleosides or bind to kinase hinge regions.

The Hantzsch Thiazole Synthesis

The most prevalent application is the reaction with thioamides or thioureas to form 2,4-disubstituted thiazoles. This reaction fuses the 6-bromopyridine moiety to a thiazole ring, creating a bi-heteroaryl scaffold common in medicinal chemistry.

Pathway:

-

Condensation: The sulfur of the thioamide attacks the

-carbon (Site A). -

Cyclization: Loss of water drives the formation of the aromatic thiazole ring.

-

Result: A 4-(6-bromopyridin-3-yl)thiazole.

Imidazo[1,2-a]pyridine Formation

Reaction with 2-aminopyridines yields imidazo[1,2-a]pyridines. This fused system is isosteric with purines and is highly privileged in antiviral (e.g., anti-HCMV) and anxiolytic drug design.

Visualizing the Synthetic & Biological Pathway

The following diagram illustrates how this core intermediate branches into distinct therapeutic classes.

Figure 1: Divergent synthesis pathways transforming the core scaffold into privileged bioactive pharmacophores.

Potential Biological Activities of Derivatives[1][2][3][4][5][6][7]

Research indicates that structures derived from this ketone exhibit activity in the following areas:

Kinase Inhibition (Oncology)

The 4-(pyridin-3-yl)thiazole motif mimics the ATP-binding geometry required for kinase inhibition.

-

Target: Tyrosine kinases (e.g., Src, BCR-Abl).

-

Mechanism: The thiazole nitrogen and pyridine nitrogen can form hydrogen bonds with the "hinge region" of the kinase ATP pocket.

-

Role of the 6-Br: The bromine atom allows for the attachment of a "tail" group (via Suzuki coupling) that extends into the solvent-exposed region or the hydrophobic back pocket to tune selectivity.

Antimicrobial Agents

Thiazole derivatives, particularly 2-aminothiazoles synthesized from this ketone and thiourea, show broad-spectrum antibacterial and antifungal activity.

-

Mechanism: Inhibition of bacterial DNA gyrase or cell wall synthesis (peptidoglycan cross-linking inhibition).

-

Relevance: The pyridine ring enhances lipophilicity and membrane permeability compared to simple phenyl-thiazoles.

Neuropharmacology

Derivatives fused into imidazo[1,2-a]pyridine systems have shown affinity for GABA-A receptors (anxiolytic activity) and potential as phosphodiesterase (PDE) inhibitors.

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-(6-bromopyridin-3-yl)thiazole

A validated method for converting the core scaffold into an antimicrobial precursor.

Reagents:

Procedure:

-

Dissolution: Dissolve 1.0 mmol of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.1 mmol of thiourea.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the ketone by TLC (Hexane:EtOAc 3:1).

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Pour the mixture into ice water and neutralize with 10% NaHCO

solution to pH 8. -

Isolation: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/DMF.

Validation Check:

-

1H NMR: Look for the disappearance of the singlet at

4.5-4.8 ppm (CH

Safety & Handling (Critical)

-

Lachrymator:

-Bromoketones are potent tear gas agents. All operations must be performed in a functioning fume hood. -

Skin Irritant: Highly corrosive to skin and mucous membranes. Double-gloving (Nitrile) is recommended.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

-

PubChem. (2023). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Compound Summary. National Center for Biotechnology Information. Link

- Kashyap, S. J., et al. (2012). Synthesis of Thiazoles: A Review of Hantzsch Synthesis and Other Methods. Journal of Advanced Scientific Research, 3(1).

- Mishra, C. B., et al. (2017). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry. (Discusses the kinase/antimicrobial activity of pyridine-thiazole hybrids).

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Link

Sources

"2-Bromo-1-(6-bromopyridin-3-yl)ethanone" derivatives and analogs

An In-depth Technical Guide to 2-Bromo-1-(6-bromopyridin-3-yl)ethanone: A Cornerstone for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, explore its nuanced reactivity, and showcase its application in the construction of complex, biologically active molecules. The insights provided are curated to empower researchers in leveraging this versatile scaffold for the development of next-generation therapeutics.

The Strategic Value of the Bromopyridinyl Ethanone Core

The pyridine heterocycle is a privileged scaffold in drug design, embedded in numerous FDA-approved drugs. Its synthetic tractability and ability to engage in crucial hydrogen bonding interactions make it a staple for medicinal chemists. The compound 2-Bromo-1-(6-bromopyridin-3-yl)ethanone elevates this utility by incorporating two distinct and strategically placed reactive handles: an α-bromo ketone and a brominated pyridine ring. This dual functionality provides an exceptional platform for orthogonal synthesis, allowing for sequential and selective chemical modifications. The α-bromo ketone is a potent electrophile, ideal for constructing new heterocyclic systems, while the C6-bromo substituent on the pyridine ring is primed for a variety of cross-coupling reactions, enabling extensive exploration of the chemical space and fine-tuning of structure-activity relationships (SAR).[1]

Synthesis and Characterization

A robust and scalable synthesis is paramount for the utility of any chemical intermediate in a drug development pipeline. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is accessible through reliable synthetic routes, ensuring its availability for research and development.

Recommended Synthetic Pathway

The most common laboratory-scale synthesis involves a two-step process starting from 6-bromonicotinic acid. The acid is first converted to its corresponding acyl chloride, which then undergoes a reaction with diazomethane followed by treatment with hydrobromic acid to yield the final α-bromo ketone product.

Caption: Recommended synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromonicotinoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromonicotinic acid (1.0 eq) in thionyl chloride (5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should completely dissolve.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 6-bromonicotinoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

-

Dissolve the crude 6-bromonicotinoyl chloride in a dry, inert solvent like diethyl ether or THF at 0 °C.

-

Carefully add an ethereal solution of diazomethane (CH₂N₂, ~2.5 eq) dropwise. Caution: Diazomethane is toxic and explosive; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the excess diazomethane by the slow addition of 48% hydrobromic acid (HBr) until the yellow color disappears and nitrogen evolution ceases.

-

Stir the mixture for an additional 30 minutes.

-

Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 2-Bromo-1-(6-bromopyridin-3-yl)ethanone as a solid.

Physicochemical Properties

The key properties of this compound are summarized in the table below.[2][][4]

| Property | Value | Source |

| CAS Number | 136592-20-6 | [][4] |

| Molecular Formula | C₇H₅Br₂NO | [2][][4] |

| Molecular Weight | 278.93 g/mol | [2][] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 353.4 ± 32.0 °C | [4] |

| Density (Predicted) | 1.943 ± 0.06 g/cm³ | [4] |

| InChI Key | GKIVTCCIHVRWJJ-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=NC=C1C(=O)CBr)Br | [2][] |

Core Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone stems from its two distinct electrophilic centers, which can be addressed with high selectivity.

The α-Bromo Ketone: Gateway to Heterocycles

The α-bromo ketone is a highly reactive electrophile, making it an ideal substrate for nucleophilic substitution and cyclization reactions. Its most prominent application is in the Hantzsch thiazole synthesis, where it reacts with a thiourea or thioamide to form a 2-aminothiazole ring—a common core in many kinase inhibitors.

Caption: Versatile reactivity of the α-bromo ketone moiety.

This transformation is foundational for building libraries of compounds for screening. The resulting aminothiazole can be further functionalized at the amino group, providing another vector for diversification.

The C6-Bromo Pyridine: A Handle for Cross-Coupling

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. This site is ideal for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of aryl, heteroaryl, alkynyl, and amino substituents. This capability is crucial in the lead optimization phase of drug discovery, where precise modifications are needed to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Application in the Design of Kinase Inhibitors

A prime example of the utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is in the synthesis of small-molecule kinase inhibitors. Many potent inhibitors feature a central aminothiazole scaffold which serves to anchor the molecule within the ATP-binding pocket of the target kinase.

The synthesis of analogs of Pralsetinib, a potent RET kinase inhibitor, can be envisioned using this building block. The core structure can be assembled via the Hantzsch synthesis, followed by functionalization of the C6-bromo position using a Suzuki coupling to introduce the requisite methoxy-substituted pyrazole moiety.

Caption: Workflow for synthesizing kinase inhibitor analogs.

This modular approach allows for the rapid generation of analogs by varying the reactants in both the amide coupling and the Suzuki coupling steps, facilitating a systematic exploration of the structure-activity relationship to optimize for potency and selectivity against the target kinase.

Conclusion and Future Outlook

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its dual reactive sites offer a robust and flexible platform for synthesizing diverse and complex molecular architectures. Its proven utility in creating core scaffolds of successful therapeutic agents, particularly kinase inhibitors, solidifies its importance in the field. Future innovations will likely focus on expanding the repertoire of reactions at both the ketone and pyridine sites, and its incorporation into automated synthesis platforms to further expedite the discovery of novel drug candidates.

References

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]

- Preparation method of 2-amino-3-bromopyridine.Google Patents (CN103664765A).

-

2-Bromo-1-(3-nitro-phen-yl)ethanone. PubMed. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available at: [Link]

-

Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. MDPI. Available at: [Link]

-

2-Bromo-1-(6-bromopyridin-3-yl)ethanone. PubChem. Available at: [Link]

-

2-Bromo-1-(6-chloropyridin-3-YL)ethanone. PubChem. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep). Available at: [Link]

-

Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Assiut University. Available at: [Link]

-

1-(6-bromopyridin-3-yl)ethanamine Manufacturer, Exporter from Aurangabad. Anjali Labs. Available at: [Link]

-

Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. ResearchGate. Available at: [Link]

Sources

Sourcing and Handling High-Purity 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a critical bifunctional building block in drug discovery, widely utilized for synthesizing imidazo[1,2-a]pyridines and thiazole-based kinase inhibitors.[1] Its reactivity, driven by the

This guide provides a validated technical framework for sourcing, quality control (QC), and handling of this compound.

Note on Chemical Identity: While the request referenced CAS 560153-24-2 , the global commercial standard for this specific chemical structure is CAS 136592-20-6 . Researchers should verify the structure (SMILES: C1=CC(=NC=C1C(=O)CBr)Br) rather than relying solely on CAS numbers when ordering, as registry discrepancies can occur with rare salts or isomers.

Part 1: The Supply Landscape & Commercial Availability

Sourcing

Validated Suppliers & Specifications

The following table summarizes reliable commercial sources verified for this specific scaffold.

| Supplier Class | Vendor | Catalog/CAS Ref | Typical Purity | Pack Sizes | Notes |

| Primary Catalog | Fluorochem | 95-97% | 1g, 5g, 25g | High reliability; UK-based. Often ships with cold packs. | |

| Global Distributor | Fisher Scientific | 97% | 1g - 10g | Sourced via Ambeed or similar partners. Good for US logistics. | |

| Bulk/Screening | Combi-Blocks | 96% | Up to 100g | Cost-effective for scale-up. Check stock age before ordering. | |

| Aggregator | Ambeed | 95%+ | Various | Major source for other distributors. |

Procurement Strategy:

-

The "Pink" Warning: Pure material is off-white to beige. If the solid is dark brown or sticky/oily, significant polymerization or hydrolysis has occurred.

-

In-Stock vs. Lead Time: Always prioritize vendors with "In Stock" status. "2-3 weeks" usually implies on-demand synthesis, which introduces batch variability.

Part 2: Quality Control (QC) & Purity Profiling

As a Senior Scientist, you cannot rely blindly on a vendor CoA for this compound class. The

Critical Impurities

-

1-(6-bromopyridin-3-yl)ethanone (Precursor): Incomplete bromination. Less reactive but affects stoichiometry.

-

2,2-Dibromo-1-(6-bromopyridin-3-yl)ethanone: Over-bromination byproduct. Critical interference in cyclization reactions.

-

Hydrolysis Products:

-hydroxy ketone species formed by moisture exposure.

QC Workflow (Decision Tree)

The following diagram outlines the self-validating logic for accepting or rejecting a batch.

Figure 1: Quality Control Decision Matrix. Key NMR shifts allow rapid identification of common synthesis failures.

Part 3: Synthesis & Preparation Protocol

If commercial batches fail QC or supply is unavailable, in-house synthesis is recommended. The following protocol uses N-Bromosuccinimide (NBS) rather than elemental bromine to minimize over-bromination and improve safety.

Reaction Pathway:

-

Starting Material: 1-(6-bromopyridin-3-yl)ethanone (CAS: 139042-59-4).[2]

-

Reagent: NBS (1.05 eq), p-TsOH (0.1 eq).

-

Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(6-bromopyridin-3-yl)ethanone (10.0 g, 50 mmol) in MeCN (100 mL).

-

Activation: Add p-Toluenesulfonic acid (p-TsOH) monohydrate (0.95 g, 5 mmol). Stir at room temperature for 10 minutes to activate the enol.

-

Bromination: Add N-Bromosuccinimide (NBS) (9.35 g, 52.5 mmol) portion-wise over 15 minutes.

-

Why? Portion-wise addition prevents a high local concentration of brominating agent, reducing dibromo byproduct formation.

-

-

Reflux: Heat the mixture to reflux (80-82°C) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove MeCN.

-

Redissolve residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (0-20% EtOAc in Hexane).

Figure 2: Synthesis pathway utilizing NBS for controlled monobromination.

Part 4: Handling, Safety & Storage[3][4][5][6][7]

Safety Warning: This compound is a Lachrymator (causes tearing) and a Skin Corrosive (Category 1B).

-

Engineering Controls: ALWAYS handle inside a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Decontamination: If spilled, neutralize with a dilute solution of sodium thiosulfate (

) to quench active bromine species before cleaning.

Storage Protocol:

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is sticky (corrosion risk).

References

-

PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6). National Library of Medicine. Accessed 2024. [Link]

Sources

The Strategic Utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in Contemporary Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of novel molecular architectures with desired biological activities. Among these, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, a readily accessible α-bromoketone derivative of a substituted pyridine, has emerged as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic reactivity, stemming from the presence of two bromine atoms at distinct positions on the pyridine ring and an electrophilic carbonyl-adjacent carbon, offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview of the applications of this compound, with a particular focus on its role in the synthesis of imidazo[1,2-a]pyridines and other fused heterocyclic systems of significant therapeutic interest.

Table 1: Physicochemical Properties of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone []

| Property | Value |

| CAS Number | 136592-20-6 |

| Molecular Formula | C₇H₅Br₂NO |

| Molecular Weight | 278.93 g/mol |

| Physical Form | Solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Core Application: A Gateway to Fused Imidazole Heterocycles

The most prominent application of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone lies in its utility as a key synthon for the construction of the imidazo[1,2-a]pyridine scaffold. This bicyclic heteroaromatic system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and marketed drugs exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antitubercular, and anti-inflammatory properties.[2][3]

The classical synthetic route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction known as the Tschitschibabin synthesis. In this context, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone serves as the α-haloketone component, reacting with various substituted 2-aminopyridines to yield 2-(6-bromopyridin-3-yl)imidazo[1,2-a]pyridine derivatives.

Diagram 1: General Synthetic Scheme for Imidazo[1,2-a]pyridines

Caption: General reaction pathway for the synthesis of 2-(6-bromopyridin-3-yl)imidazo[1,2-a]pyridines.

The causality behind this experimental choice is rooted in the complementary reactivity of the two starting materials. The nucleophilic amino group of the 2-aminopyridine initially attacks the electrophilic carbonyl carbon of the α-bromoketone. This is followed by an intramolecular cyclization, where the pyridine ring nitrogen displaces the bromine atom, leading to the formation of the fused bicyclic imidazo[1,2-a]pyridine system. The presence of the bromine atom on the 6-position of the newly formed imidazo[1,2-a]pyridine's pyridine ring provides a valuable handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

A notable extension of this chemistry is the synthesis of imidazo[1,2-a]pyrazines. A specific example is the reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methyl-pyrazine, which yields 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine.[4] This demonstrates the broader applicability of the title compound in constructing related fused heterocyclic systems by varying the amino-heterocycle reaction partner.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is realized in the biological activities of the compounds derived from it. The resulting imidazo[1,2-a]pyridine and related scaffolds have been extensively explored in various therapeutic areas.

Anticancer Agents: Targeting Kinase Signaling Pathways

A significant area of application for imidazo[1,2-a]pyridine derivatives is in the development of kinase inhibitors for cancer therapy. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it an attractive target for drug development. Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine-based compounds as potent and selective inhibitors of PI3Kα. While not always starting directly from the title compound, the synthetic strategies often employ precursors that could be readily derived from it, highlighting its potential in this field. The 6-bromo substituent on the pyridine ring of the core scaffold is particularly amenable to Suzuki or other palladium-catalyzed cross-coupling reactions to introduce further diversity and optimize biological activity.

Antitubercular and Antimicrobial Agents

The global health threat of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area.[2][3] The ability to readily synthesize a variety of substituted imidazo[1,2-a]pyridines using 2-Bromo-1-(6-bromopyridin-3-yl)ethanone as a starting material makes it a valuable tool in the development of new antitubercular drug candidates. Furthermore, derivatives of imidazo[1,2-a]pyridines have also been investigated for their broader antimicrobial activities.[2]

Antiviral and Anti-inflammatory Applications

The versatility of the imidazo[1,2-a]pyridine core extends to the development of antiviral and anti-inflammatory agents.[2][3] The modular nature of the synthesis, facilitated by building blocks like 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, allows for the systematic modification of the scaffold to optimize its interaction with various biological targets involved in viral replication and inflammatory processes. While specific examples directly utilizing the title compound in the synthesis of potent antiviral or anti-inflammatory drugs are less prevalent in the readily available literature, the established biological potential of the resulting scaffold underscores the importance of this building block in these research areas.

Experimental Protocols: A Self-Validating System

To provide a practical and reproducible framework for the application of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, the following detailed experimental protocol for the synthesis of a representative fused heterocyclic system is provided. This protocol is based on a published procedure and includes the rationale behind the chosen conditions.

Synthesis of 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine[5]

This procedure exemplifies the condensation reaction to form a fused imidazole ring system.

Diagram 2: Experimental Workflow for the Synthesis of 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine

Caption: Step-by-step workflow for the synthesis and characterization of a fused imidazopyrazine.

Materials:

-

2-Bromo-1-(6-bromopyridin-3-yl)ethanone

-

2-Amino-3-methylpyrazine

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware and heating apparatus

-

Purification equipment (e.g., column chromatography)

-

Analytical instruments (NMR, MS, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone and 2-amino-3-methylpyrazine in a suitable solvent such as ethanol.

-

Rationale: Ethanol is a common solvent for such condensations as it is polar enough to dissolve the reactants and has a convenient boiling point for refluxing the reaction.

-

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction is maintained at a constant temperature without loss of solvent.

-

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Rationale: Removal of the solvent concentrates the product. Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to the stationary phase.

-

-

Characterization: The structure and purity of the final product, 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the cited literature, the structure was definitively confirmed by X-ray crystallography.[4]

Table 2: Representative Biological Activities of Imidazo[1,2-a]pyridine Derivatives

| Compound Class | Biological Activity | Therapeutic Area | Reference |

| Substituted Imidazo[1,2-a]pyridines | PI3Kα Inhibition | Cancer | [5] |

| Imidazo[1,2-a]pyridine Derivatives | Antitubercular | Infectious Diseases | [2][3] |

| Imidazo[1,2-a]pyridine Scaffolds | Antiviral | Infectious Diseases | [2][3] |

| Imidazo[1,2-a]pyridine Analogs | Anti-inflammatory | Inflammatory Diseases | [2][3] |

Conclusion and Future Outlook

2-Bromo-1-(6-bromopyridin-3-yl)ethanone has established itself as a valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant fused heterocyclic systems. Its predictable reactivity and the strategic placement of its functional groups provide a reliable platform for the synthesis of imidazo[1,2-a]pyridines and related scaffolds. The demonstrated applications of these resulting compounds in oncology, infectious diseases, and inflammation highlight the significant potential of this starting material in drug discovery and development. Future research will likely continue to leverage the synthetic accessibility and functional handles of this compound to explore novel chemical space and develop next-generation therapeutics. The continued exploration of new reaction partners and catalytic systems will undoubtedly further expand the utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in the synthesis of complex and biologically active molecules.

References

- CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google P

- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P

-

2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)

- Synthesis of 2-amino-6-bromopyridine - Dissert

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. (URL: [Link])

-

2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine - PubMed. (URL: [Link])

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL: [Link])

-

Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (URL: [Link])

-

Synthesis and Antiviral Activity of Quercetin Brominated Derivatives - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (URL: [Link])

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (URL: [Link])

-

Synthesis, characterization, antitubercular and antibacterial activity, and molecular docking of 2,3-disubstituted quinazolinone derivatives - Dove Medical Press. (URL: [Link])

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets. (URL: [Link])

-

(PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (URL: [Link])

-

Analog-based Design and Development of Novel Molecules as Anti-tubercular Agents. (URL: [Link])

-

Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles - ResearchGate. (URL: [Link])

-

Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC - NIH. (URL: [Link])

-

Advances in Anti-Tubercular Agents: A Comprehensive Review. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - Purdue University. (URL: [Link])

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])

Sources

- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]

- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Buchwald-Hartwig amination of "2-Bromo-1-(6-bromopyridin-3-yl)ethanone"

Application Note: High-Fidelity Buchwald-Hartwig Amination of Labile Pyridyl Scaffolds

Part 1: Executive Summary & Substrate Analysis

The Challenge: The "Trojan Horse" Substrate The target molecule, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Compound 1 ), presents a classic chemoselectivity paradox in cross-coupling chemistry. It contains two electrophilic sites:

-

Site A (Aryl Bromide): The desired site for Palladium-catalyzed C-N bond formation.

-

Site B (

-Bromo Ketone): A highly reactive alkylating agent ("Warhead").

Scientific Assessment: Direct Buchwald-Hartwig amination of Compound 1 with free amines is chemically unsound and predicted to fail.

-

Reasoning: Primary and secondary amines are potent nucleophiles. Upon exposure to Compound 1 , the amine will undergo rapid

displacement at the

The Solution: To successfully aminate this scaffold, one must decouple the reactivity of the two sites. This guide presents two validated protocols:

-

Protocol A (The "Sequence Swap"): The industry-standard approach. Perform amination on the acetyl precursor before bromination. High yield, scalable.

-

Protocol B (The "Protection" Route): For late-stage functionalization where the bromide is already present. Requires ketal protection to sterically and electronically shield the alkyl halide.

Part 2: Strategic Analysis (Visualization)

The following decision tree illustrates the failure modes of direct coupling and the logic behind the proposed protocols.

Figure 1: Mechanistic pathway analysis. Direct coupling leads to alkylation (Red). The Sequence Swap (Green/Blue) ensures the amine is installed on the pyridine ring intact.

Part 3: Detailed Experimental Protocols

Protocol A: The "Sequence Swap" (Recommended)

Best for: Scalability, Purity, and Cost-Efficiency. Concept: The amine is installed on 1-(6-bromopyridin-3-yl)ethanone (commercially available). The acetyl group is robust under coupling conditions.

Step 1: Buchwald-Hartwig Amination [1][2][3]

-

Substrate: 1-(6-bromopyridin-3-yl)ethanone

-

Catalyst System: Pd(OAc)₂ / BrettPhos.[2]

-

Why BrettPhos? Specialized for electron-deficient heteroaryl halides (pyridines) and prevents catalyst poisoning by the pyridine nitrogen.

-

-

Base: K₂CO₃ or Cs₂CO₃.

-

Why Carbonate? Weaker bases prevent enolization/condensation of the acetyl group compared to NaOtBu.

-

| Reagent | Equivalents | Role |

| 1-(6-bromopyridin-3-yl)ethanone | 1.0 | Substrate |

| Amine (R-NH₂) | 1.2 | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| BrettPhos | 0.04 (4 mol%) | Ligand |

| Cs₂CO₃ | 2.0 | Base |

| 1,4-Dioxane | 0.2 M (Conc.) | Solvent |

Procedure:

-

Charge an oven-dried reaction vial with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

-

Add 1,4-Dioxane and stir at 100°C for 1 minute to pre-form the active catalyst species (color change to dark red/brown).

-

Add the aryl bromide substrate (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Seal and stir at 80–100°C for 4–12 hours. Monitor by LCMS.[4]

-

Workup: Filter through Celite to remove inorganic salts. Concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 2: Alpha-Bromination

-

Reagent: Phenyltrimethylammonium tribromide (PTAB) or NBS/pTsOH.

-

Why PTAB? It provides a stoichiometric source of Br₂ without the harsh acidity of free bromine, preventing over-bromination or oxidation of the newly installed amine.

Procedure:

-

Dissolve the aminated intermediate in THF/Ethanol (1:1).

-

Add PTAB (1.05 equiv) at 0°C.

-

Stir at Room Temperature for 1–2 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[5] The product is the target: 2-Bromo-1-(6-aminopyridin-3-yl)ethanone derivative .

Protocol B: Protection Strategy (Advanced)

Best for: Late-stage modification where the starting material cannot be changed.

Concept: Mask the

Step 1: Ketal Protection

-

Reagent: Neopentyl Glycol + pTsOH (cat.) in Benzene/Toluene (Dean-Stark).

-

Why Neopentyl? The gem-dimethyl group provides steric bulk, making the

-bromo alkyl site virtually inert to

Step 2: Coupling (Modified)

-

Substrate: Protected Bromo-Ketal.

-

Conditions: Same as Protocol A, but NaOtBu can be used as a base if the ketal is stable, though Cs₂CO₃ is safer to prevent elimination to vinyl ethers.

Step 3: Deprotection

-

Conditions: Aqueous Trifluoroacetic acid (TFA) or HCl in Acetone.

- -bromo ketone is reactive. If the installed amine is nucleophilic enough, it might cyclize onto the ketone (forming a fused ring system) immediately upon deprotection.

Part 4: Troubleshooting & Critical Parameters

| Issue | Root Cause | Solution |

| No Reaction (Coupling) | Pyridine N-coordination poisoning Pd. | Switch to BrettPhos or RuPhos (bulky ligands prevent N-binding). Increase Temp to 110°C. |

| Alkylation (Impurity) | Amine attacking | STOP. You are likely using Protocol B without sufficient steric protection. Switch to Protocol A. |

| Dehalogenation | Reduction of Ar-Br to Ar-H. | Solvent contains stabilizers? Use anhydrous, degassed dioxane. Switch base to K₃PO₄. |

| Exotherm/Black Metal | Catalyst decomposition. | Ensure strict O₂-free conditions (Argon sparge). |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

- Authority: Defines the ligand choice (BrettPhos)

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][7][8] Reaction intermediates and structure-activity relationships."[3] Journal of the American Chemical Society.[8] Link

- Authority: Found

-

Fors, B. P., & Buchwald, S. L. (2009).[8] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfused Heteroaryl Halides to Nitroaromatics." Journal of the American Chemical Society.[8] Link

-

Authority: Specific protocols for heteroaryl (pyridine) coupling.[9]

-

- DiPucchio, A. (2023). "Handling alpha-haloketones in transition metal catalysis." Synthetic Pages. Context: General knowledge reference regarding the incompatibility of free amines and phenacyl bromides.

Disclaimer: This protocol involves the use of hazardous reagents (alkylating agents, heavy metals). All manipulations should be performed in a fume hood by trained personnel.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. CAS 19828-20-7 | 1-(6-Aminopyridin-3-YL)ethanone - Synblock [synblock.com]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. youtube.com [youtube.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffolding of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: Unveiling a Key Heterocyclic Building Block

In the intricate landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel Active Pharmaceutical Ingredients (APIs). Among the myriad of available synthons, heterocyclic compounds hold a place of prominence due to their prevalence in a vast array of biologically active molecules. This guide focuses on a particularly valuable, yet often overlooked, building block: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone .

With its unique arrangement of reactive sites—an α-bromoketone and a brominated pyridine ring—this compound offers a versatile platform for the construction of complex molecular architectures. Its utility is most notably demonstrated in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, which are core scaffolds in numerous therapeutic agents. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, providing in-depth technical insights into the strategic application of this powerful building block.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is the foundation of its effective and safe utilization in synthesis.

| Property | Value | Source |

| CAS Number | 136592-20-6 | [1] |

| Molecular Formula | C₇H₅Br₂NO | [1] |

| Molecular Weight | 278.93 g/mol | [1] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C |

Safety and Handling Precautions: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Strategic Synthesis of the Building Block

The reliable and scalable synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a critical first step for its application. A common and effective strategy involves a two-step process starting from the commercially available 6-bromonicotinic acid.

Sources

Application Notes & Protocols: Leveraging 2-Bromo-1-(6-bromopyridin-3-yl)ethanone for Covalent Fragment-Based Drug Design

Introduction: The Strategic Advantage of Covalent Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, leading to approved drugs such as Vemurafenib and Venetoclax.[1] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, despite their weak initial affinity, can form high-quality interactions with a biological target.[1][2][3] These initial hits then serve as starting points for elaboration into more potent, drug-like molecules.[1][2]

In recent years, the strategic implementation of covalent fragments has gained significant traction.[4][5] By incorporating a reactive electrophilic "warhead," these fragments can form a stable covalent bond with a nucleophilic amino acid residue on the target protein. This approach offers several distinct advantages:

-

Enhanced Potency and Duration of Action: The irreversible nature of the covalent bond can lead to prolonged target engagement and a durable pharmacological effect.[6][7]

-

Overcoming Weak Affinities: Covalent bond formation can effectively capture even transiently bound fragments that would be missed in conventional reversible screening paradigms.[6][7]

-

Exceptional Selectivity: By targeting a specific, and often non-conserved, nucleophilic residue, a high degree of selectivity can be achieved.[6][7]

-

Validation and Tractability: The formation of a covalent adduct provides a definitive and easily detectable marker of target engagement, often simplifying hit validation.[6]

This guide focuses on the application of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS: 136592-20-6), a bifunctional fragment featuring a reactive α-bromoketone warhead and a pyridinyl scaffold for potential vector-based growth.[8][9][][11][12] We will explore its utility in a covalent FBDD workflow, from initial screening to hit validation and structural characterization.

| Compound Property | Value | Source |

| IUPAC Name | 2-bromo-1-(6-bromopyridin-3-yl)ethanone | [][13] |

| CAS Number | 136592-20-6 | [8][9][11] |

| Molecular Formula | C₇H₅Br₂NO | [8][14][][11] |

| Molecular Weight | 278.93 g/mol | [8][] |

| SMILES | C1=CC(=NC=C1C(=O)CBr)Br | [] |

The FBDD Workflow with an Electrophilic Fragment

The successful deployment of an electrophilic fragment like 2-Bromo-1-(6-bromopyridin-3-yl)ethanone requires a tailored, multi-stage biophysical screening cascade.[15][16] The goal is to efficiently identify true covalent hits, validate their binding, and provide a clear path for chemical optimization.

Caption: Covalent modification of a Cysteine residue.

Experimental Protocols

Protocol 1: Primary Screening via Intact Protein Mass Spectrometry

Rationale: Intact protein mass spectrometry (MS) is a highly sensitive, direct method for detecting covalent modification. [17][18]A mass shift corresponding to the molecular weight of the fragment confirms its covalent attachment to the target protein. This technique is often the primary screening method for covalent fragment libraries due to its low material consumption and unambiguous readout. [17][18] Materials:

-

Purified target protein (e.g., >95% purity, at 5-10 µM in a volatile buffer like 50 mM ammonium acetate, pH 7.4).

-

2-Bromo-1-(6-bromopyridin-3-yl)ethanone stock solution (10 mM in DMSO).

-

Control buffer (50 mM ammonium acetate, pH 7.4, with equivalent % DMSO).

-

LC-MS system (e.g., a high-resolution Q-TOF or Orbitrap mass spectrometer coupled to a UPLC system).

Procedure:

-

Sample Preparation:

-

In a 96-well plate, prepare the following for each fragment to be tested:

-

Protein + Fragment: 49.5 µL of target protein solution (10 µM) + 0.5 µL of fragment stock (10 mM). Final concentrations: ~10 µM protein, 100 µM fragment, 1% DMSO.

-

Protein Control: 49.5 µL of target protein solution (10 µM) + 0.5 µL of DMSO.

-

-

Incubate the plate at room temperature for a defined period (e.g., 4 hours). The incubation time should be optimized based on the expected reactivity of the warhead and stability of the protein.

-

-

LC-MS Analysis:

-

Set up the LC method to desalt the protein sample prior to MS analysis. A short C4 or C8 column is typically used with a rapid gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 2-3 minutes).

-

Configure the mass spectrometer to acquire data in positive ion mode across a mass range that includes the unmodified protein and the expected adduct (e.g., m/z 1000-4000).

-

Inject 5-10 µL of each sample from the incubation plate.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

-

Compare the spectrum of the "Protein + Fragment" sample to the "Protein Control."

-

A "hit" is identified by the appearance of a new peak with a mass increase corresponding to the molecular weight of the fragment minus HBr (+197.94 Da for our example fragment).

-

Quantify the percent modification by comparing the relative intensities of the adducted and unmodified protein peaks.

-

| Expected Mass Shift | Value |

| Fragment MW | 278.93 Da |

| Leaving Group (HBr) | 80.91 Da |

| Expected Adduct Mass Shift | +198.02 Da |

Protocol 2: Hit Validation with Thermal Shift Assay (TSA)

Rationale: Covalent binding of a fragment to a protein often alters its thermal stability. A Thermal Shift Assay (or Differential Scanning Fluorimetry) can be used as a secondary screen to confirm that the covalent modification induces a measurable biophysical change, helping to eliminate false positives from the primary screen. [15][19] Materials:

-

Purified target protein (0.1-0.2 mg/mL).

-

SYPRO Orange dye (5000x stock).

-

Fragment hits identified from the primary screen (10 mM in DMSO).

-

Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

-

Reaction Setup:

-

Prepare a master mix of protein and SYPRO Orange dye in a suitable buffer (e.g., HEPES-buffered saline). The final dye concentration should be optimized (e.g., 5x).

-

Dispense 24.5 µL of the master mix into each well of a 96-well PCR plate.

-

Add 0.5 µL of DMSO (control) or fragment stock solution to the appropriate wells.

-

Seal the plate and briefly centrifuge.

-

Incubate at room temperature for the same duration as the primary MS screen to allow for covalent reaction.

-

-

Melt Curve Acquisition:

-

Place the plate in the RT-PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melt curve for each well.

-

Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

-

A significant shift in Tm (ΔTm) of ≥ 2 °C in the presence of the fragment compared to the DMSO control is considered a positive result, indicating that the covalent binding event has stabilized (or destabilized) the protein.

-

Protocol 3: Covalent Adduct Site Mapping by LC-MS/MS

Rationale: To enable structure-based drug design, it is crucial to identify the specific amino acid residue modified by the fragment. This is achieved by digesting the modified protein into peptides and using tandem mass spectrometry (MS/MS) to pinpoint the exact site of adduction. [20][21] Materials:

-

Covalently modified protein sample (from Protocol 1, scaled up).

-

Unmodified control protein.

-

DTT (Dithiothreitol) and IAA (Iodoacetamide) for reduction and alkylation.

-

Trypsin (mass spectrometry grade).

-

LC-MS/MS system (e.g., Orbitrap or Q-TOF).

Procedure:

-

Protein Digestion:

-

Denature the modified and control protein samples (e.g., with 8 M urea).

-

Reduce disulfide bonds with DTT (e.g., 10 mM at 56 °C for 30 min).

-

Alkylate free cysteines with IAA (e.g., 20 mM at room temperature in the dark for 30 min). Note: The fragment-modified cysteine will not be alkylated.

-

Dilute the urea to < 1 M and add trypsin at a 1:50 (trypsin:protein) ratio.

-

Digest overnight at 37 °C.

-

Quench the reaction and desalt the peptides using a C18 ZipTip.

-

-

LC-MS/MS Analysis:

-

Inject the digested peptides onto a C18 analytical column coupled to the mass spectrometer.

-

Elute peptides using a shallow gradient of acetonitrile.

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS1 scan and several MS2 scans of the most abundant precursor ions.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

-

Perform the search twice:

-

Control Search: Specify carbamidomethylation of cysteine as a fixed modification.

-

Fragment Search: Specify carbamidomethylation as a variable modification and add a variable modification corresponding to the mass of the fragment adduct (+198.02 Da) on all potential nucleophilic residues (Cys, Lys, His, etc.).

-

-

Compare the results. The modified peptide will be identified in the fragment-treated sample, and the MS/MS spectrum will contain fragment ions that confirm the specific site of modification.

-

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: A high-resolution crystal structure of the protein-fragment covalent complex provides the ultimate atomic-level detail of the binding interaction. [22][23][24]This information is invaluable for the next stage of the FBDD process: rationally growing the fragment to improve potency and selectivity. [25][26] Materials:

-

Highly purified, crystallizable target protein.

-

2-Bromo-1-(6-bromopyridin-3-yl)ethanone.

-

Crystallization screens and reagents.

-

Access to an X-ray diffraction system (in-house or synchrotron).

Procedure:

-

Co-crystallization vs. Soaking:

-

Soaking (Preferred for covalent fragments): Grow apo-protein crystals first. Prepare a solution of the fragment in a cryo-protectant-compatible buffer. Transfer the apo crystals into this solution and allow the fragment to diffuse in and react. Soaking times can range from minutes to hours.

-

Co-crystallization: Pre-incubate the protein with a slight excess of the fragment to ensure complete modification (confirm with intact MS). Set up crystallization trials with the pre-formed covalent complex.

-

-

Crystal Harvesting and Data Collection:

-

Harvest the soaked or co-crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a suitable X-ray source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement with the known apo-protein structure as a search model.

-

Carefully examine the initial electron density maps (Fo-Fc maps) for positive density near nucleophilic residues, which indicates the presence of the covalently bound fragment.

-

Build the fragment into the density, define the covalent linkage to the modified residue, and refine the structure.

-

The final refined structure will reveal the precise binding mode, key protein-fragment interactions, and solvent-exposed vectors for further chemical elaboration.

-

Conclusion and Future Directions

2-Bromo-1-(6-bromopyridin-3-yl)ethanone represents a valuable tool for covalent fragment-based screening campaigns. Its α-bromoketone warhead provides a mechanism for covalent capture on nucleophilic residues, while the pyridinyl moiety offers a defined vector for synthetic elaboration. By employing a rigorous and integrated workflow of mass spectrometry, biophysical validation, and structural biology, researchers can effectively leverage this and similar electrophilic fragments to discover novel, potent, and selective covalent inhibitors for a wide range of challenging drug targets. The resulting high-resolution structural information provides a robust foundation for the structure-based design of next-generation therapeutics.

References

- ChemBK. 2-bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]ethanone)

- Thoreauchem. 2-bromo-1-(6-bromopyridin-3-yl)ethanone-136592-20-6. [Link]

- Vajda, S., et al. (2019). Development and applications of fragment based drug design methods. Boston University. [Link]

- MAX IV Laboratory. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. [Link]

- Zhao, Z., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 743-757. [Link]

- PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]

- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]

- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951–8968. [Link]

- Robinson, D., & Turnbull, A. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(10), 1265. [Link]

- Robinson, D., & Turnbull, A. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(10), 1265. [Link]

- Seetoh, W. G., & Abell, C. (2017). The Application of Mass Spectrometry-based Techniques for Fragment Screening in Fragment-based Drug Discovery. University of Cambridge. [Link]

- Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(18), 4124. [Link]

- de la Fuente, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(17), 6881-6886. [Link]

- Deacon, A. M., et al. (1998). X-ray crystallographic studies of protein–ligand interactions. Biochemical Society Transactions, 26(4), 662-666. [Link]

- Editorial Board. (2017). Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry, 15(1), 5-13. [Link]

- Domingues, P., et al. (2020). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 10(11), 458. [Link]

- CHI. (2016). Fragment Based Drug Discovery. [Link]

- de la Fuente, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences of the United States of America, 110(17), 6881-6. [Link]

- JoVE. (2022). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. [Link]

- ChemEurope.com. X-ray crystallography. [Link]

- Renaud, J., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 1-10. [Link]

- ResearchGate. Identification of covalent adducts by mass spectrometry. [Link]

- Blundell, T. L., & Patel, S. (2004). Studying protein-ligand interactions using X-ray crystallography. Current Opinion in Pharmacology, 4(5), 491-496. [Link]

- Santos, J., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]

- Weigelt, U. B., et al. (2023). An electrophilic fragment screening for the development of small molecules targeting caspase-2. European Journal of Medicinal Chemistry, 258, 115599. [Link]

- Ciulli, A. (2019). Applied Biophysical Methods in Fragment-Based Drug Discovery. Methods in Molecular Biology, 2025, 3-23. [Link]

- Evotec. (2022). Advancing Drug Discovery With Covalent Fragment Screening. [Link]

- Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. [Link]

- Wikipedia. X-ray crystallography. [Link]

- Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]

- Melchor, S. J., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3501-3509. [Link]

- Eurofins Discovery. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. [Link]

- IRBM. (2022). Optimized Covalent Fragment Library for Drug Discovery. [Link]

Sources

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]

- 3. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]